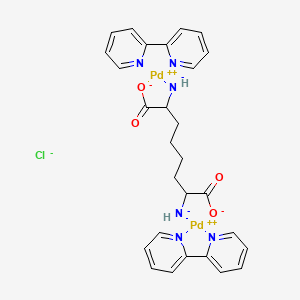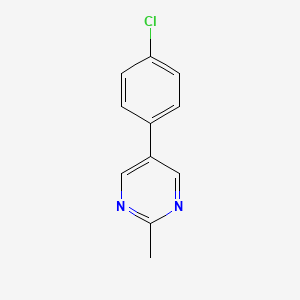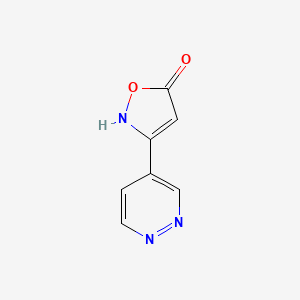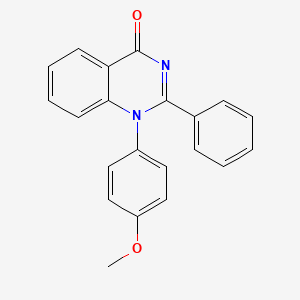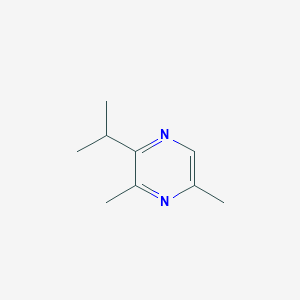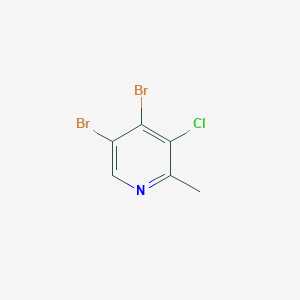![molecular formula C4H2N4OS B13103365 [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one CAS No. 89797-57-9](/img/structure/B13103365.png)
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable thioamides in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one has several scientific research applications:
作用機序
The mechanism of action of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
Thiazolo[5,4-d]thiazoles:
1,2,3-Thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases: These compounds have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with desired biological activities.
特性
CAS番号 |
89797-57-9 |
|---|---|
分子式 |
C4H2N4OS |
分子量 |
154.15 g/mol |
IUPAC名 |
4H-thiadiazolo[5,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-5-1-2-3(6-4)10-8-7-2/h1H,(H,5,6,9) |
InChIキー |
JTEPLABMBXRBOB-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)NC2=C1N=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


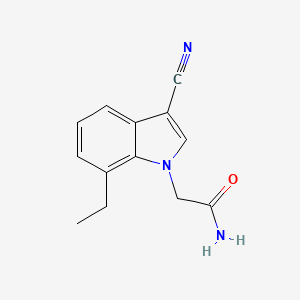
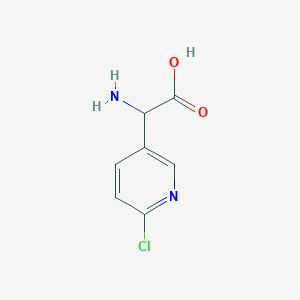
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
